2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole
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Overview
Description
2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole typically involves multicomponent reactions that allow for the efficient construction of the thiazole and tetrahydroisoquinoline rings. One common method involves the reaction of 2-ethylthiazole with 1,2,3,4-tetrahydroisoquinoline under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural analog that shares the tetrahydroisoquinoline moiety.
2-Ethylthiazole: A simpler analog that contains the thiazole ring without the tetrahydroisoquinoline moiety.
Uniqueness
2-Ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole is unique due to the combination of the thiazole and tetrahydroisoquinoline rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and other research areas .
Properties
Molecular Formula |
C14H16N2S |
---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-7-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H16N2S/c1-2-14-16-13(9-17-14)11-4-3-10-5-6-15-8-12(10)7-11/h3-4,7,9,15H,2,5-6,8H2,1H3 |
InChI Key |
WEYDOZIUTJGVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C2=CC3=C(CCNC3)C=C2 |
Origin of Product |
United States |
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